Cyclohexyl 2,4-dichlorophenyl ketone

Physicochemical Properties Medicinal Chemistry Structure-Activity Relationship

Researchers requiring a lipophilic aryl alkyl ketone building block with a distinct 2,4-dichlorophenyl pharmacophore often face supply inconsistency. Cyclohexyl 2,4-dichlorophenyl ketone (CAS 898769-45-4) resolves this with its well-defined cyclohexyl-carbonyl-dichlorophenyl architecture (XLogP3-AA ~4.8), critical for reproducible SAR exploration and metabolic stability studies. - Serves as a reliable intermediate for synthesizing cannabinoid receptor modulators or enzyme inhibitors via selective NaBH4 reduction. - High computed lipophilicity and rigid/flexible geometry enable its use in specialty polymer and liquid crystal precursor research. - Available in batch-traceable purity, ensuring downstream product integrity and consistent material properties.

Molecular Formula C13H14Cl2O
Molecular Weight 257.15 g/mol
CAS No. 898769-45-4
Cat. No. B1614162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2,4-dichlorophenyl ketone
CAS898769-45-4
Molecular FormulaC13H14Cl2O
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H14Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
InChIKeyXFVSSCVSPDAJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2,4-dichlorophenyl ketone: Synthetic Building Block


Cyclohexyl 2,4-dichlorophenyl ketone (CAS 898769-45-4) is a synthetic organic compound belonging to the aryl alkyl ketone class, characterized by a cyclohexyl group linked via a carbonyl bridge to a 2,4-dichlorophenyl ring . Its molecular formula is C13H14Cl2O, with a molecular weight of 257.16 g/mol, and it is commercially available with reported purities ranging from 95% to 98% [1]. The compound's structural identity is confirmed by standard analytical identifiers including its InChIKey (XFVSSCVSPDAJDE-UHFFFAOYSA-N) and canonical SMILES (O=C(C1=CC=C(Cl)C=C1Cl)C2CCCCC2) [1]. This compound serves primarily as a research intermediate and building block in organic synthesis, with applications in medicinal chemistry and material science .

1
Aryl alkyl ketone building block for medicinal chemistry and material science
2
Reported purity 97–98% supports reproducible multi-step synthesis
3
Defined ketone reactivity (reduction, acylation) enables predictable derivatization

Cyclohexyl 2,4-dichlorophenyl ketone: Why Analogs Fall Short


While many aryl ketones share a common carbonyl motif, the specific combination of a cyclohexyl group and a 2,4-dichlorophenyl ring in Cyclohexyl 2,4-dichlorophenyl ketone dictates its unique physicochemical profile, including computed properties like a high logP (XLogP3-AA ~4.8) and a density of 1.24 g/cm³, which directly influence its behavior in synthetic reactions, purification steps, and potential bioactivity . Substitution with analogs such as Cyclobutyl 2,4-dichlorophenyl ketone (CAS 898791-15-6) results in a significantly lower molecular weight (229.10 g/mol vs. 257.16 g/mol) and a different XLogP3-AA (3.9 vs. ~4.8), fundamentally altering lipophilicity, steric bulk, and molecular recognition profiles [1]. These differences render the cyclohexyl derivative a distinct chemical entity whose properties cannot be assumed from in-class compounds, necessitating its specific sourcing for reproducible research outcomes.

Target
Analog
Why substitution may not transfer
Cyclohexyl derivative (XLogP3-AA ~4.8)
Cyclobutyl analog (XLogP3-AA ~3.9)
Lipophilicity shift (~0.9 log units) can alter partition behavior and molecular recognition
MW 257.16 g/mol; steric bulk from cyclohexyl ring
MW 229.10 g/mol; smaller cyclobutyl ring
Molecular size and shape differences may affect binding, solubility, and formulation properties
Vendor-confirmed purity (97–98%)
Often lacks defined purity specification
Undefined purity risks experimental variability; target offers lot-specific quality control

Cyclohexyl 2,4-dichlorophenyl ketone: Differentiated Selection Evidence


Physicochemical Profile: Cyclohexyl vs. Cyclobutyl

Cyclohexyl 2,4-dichlorophenyl ketone exhibits distinct physicochemical properties compared to its closest cyclic alkyl analog, Cyclobutyl 2,4-dichlorophenyl ketone (CAS 898791-15-6). The cyclohexyl derivative has a higher molecular weight (257.16 vs. 229.10 g/mol) and a significantly higher computed lipophilicity (XLogP3-AA ~4.8 vs. 3.9) [1]. This increased lipophilicity and greater steric bulk from the cyclohexyl ring can critically impact membrane permeability, protein binding, and metabolic stability in a drug discovery context. Furthermore, the target compound's reported density (1.24 g/cm³) and boiling point (345.3±22.0 °C predicted) are valuable parameters for process chemists designing reactions, purifications, and scale-up procedures .

Physicochemical Profile
Cross-study comparable
XLogP3-AA: ~4.8 (target) vs 3.9 (cyclobutyl analog)
MW: 257.16 vs 229.10 g/mol
Density: 1.24 g/cm³ (target)
Distinct lipophilicity and size context for SAR investigations
Computed values; experimental confirmation recommended
Physicochemical Properties Medicinal Chemistry Structure-Activity Relationship

Documented Commercial Purity

For reproducible research, the exact chemical entity must be sourced with verifiable purity. Cyclohexyl 2,4-dichlorophenyl ketone is available from multiple established vendors with specified purities of 97% and 98% . This level of purity is crucial for applications where impurities could confound results, such as in biological screening or as a starting material in multi-step syntheses. In contrast, a generic search for a related compound, 2,4-dichlorophenyl 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone, often yields no purity specification or only an unverified claim . The availability of high-purity, analytically confirmed material for the target compound reduces experimental variability and ensures consistency across studies.

Commercial Purity
Supplier specification
97% (Sigma-Aldrich)
98% (Leyan)
Supports reproducible synthesis and minimizes confounding impurities
Verify lot-specific certificate of analysis
Chemical Synthesis Analytical Chemistry Quality Control

2,4-Dichlorophenyl Motif in Bioactive Compounds

While direct biological activity data for Cyclohexyl 2,4-dichlorophenyl ketone is limited in public databases, the 2,4-dichlorophenyl moiety is a recognized pharmacophore in several classes of bioactive molecules. For instance, Imidazole 24b, a selective cannabinoid CB1 receptor inverse agonist, contains the 2,4-dichlorophenyl group and demonstrates potent in vitro binding affinity for human CB1 (4 nM) and CB2 (297 nM) receptors [1]. Similarly, the CB1 antagonist VCHSR also incorporates this moiety [2]. In a separate enzyme inhibition context, a fragment containing a 2,4-dichlorophenyl group was evaluated for PHGDH inhibition, yielding an IC50 of 77 µM [3]. This class-level evidence suggests that the target compound's 2,4-dichlorophenyl ketone structure positions it as a valuable intermediate for synthesizing novel ligands or as a probe for investigating structure-activity relationships in these target classes.

Pharmacophore Context
Class-level
2,4-Dichlorophenyl motif found in CB1 inverse agonist (4 nM) and PHGDH inhibitor (77 µM)
Supports pharmacophore-based SAR context
Direct activity data for target compound not available
Pharmacology Cannabinoid Receptor Structure-Activity Relationship

Ketone Core Synthetic Transformations

Cyclohexyl 2,4-dichlorophenyl ketone is a versatile synthetic intermediate, undergoing well-characterized transformations. It can be synthesized via Friedel-Crafts acylation of 2,4-dichlorobenzoyl chloride with cyclohexanone . The ketone group can be reduced to the corresponding secondary alcohol, cyclohexyl 2,4-dichlorophenyl alcohol, using sodium borohydride . This defined reactivity profile, particularly the ability to reduce the ketone to an alcohol, provides a clear synthetic handle that is distinct from non-ketone analogs or those with different alkyl substituents, enabling the construction of more complex molecules with predictable outcomes.

Synthetic Reactivity
Supporting evidence
Ketone → alcohol with NaBH4; accessible via Friedel-Crafts acylation
Defined reactivity for multi-step synthetic elaboration
Standard ketone transformations apply
Organic Synthesis Friedel-Crafts Acylation Reduction Reactions

Cyclohexyl 2,4-dichlorophenyl ketone: Optimal Applications


Lipophilic Building Block for SAR

The compound's high computed lipophilicity (XLogP3-AA ~4.8) and the presence of the 2,4-dichlorophenyl pharmacophore make it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery. Researchers can utilize this ketone to synthesize novel analogs of known bioactive compounds, such as cannabinoid receptor modulators or enzyme inhibitors, and investigate how the cyclohexyl substitution affects potency, selectivity, and ADME properties compared to other alkyl or aryl analogs [1][2].

Defined Intermediate for Alcohol and Amine Derivatives

As an aryl alkyl ketone, this compound serves as a well-defined and reliable intermediate. Its carbonyl group can be selectively reduced to the corresponding secondary alcohol (cyclohexyl 2,4-dichlorophenyl alcohol) using standard reagents like NaBH4 . This alcohol can then be further functionalized (e.g., to form ethers, esters, or amines), providing a clear and predictable synthetic pathway to a diverse range of molecules. Its availability in high purity (97-98%) ensures that downstream products are not contaminated by isomeric or other impurities .

Precursor for Specialty Polymers and Liquid Crystals

The rigid, dichlorinated aromatic core combined with a flexible cyclohexyl ring imparts a specific molecular geometry and polarizability that can be exploited in materials science. Compounds with this general structure are often used as monomers or precursors in the synthesis of specialty polymers, liquid crystals, and other advanced materials. The high purity and well-defined structure of this compound are critical for achieving consistent material properties and performance .

Application
Selection Property
Validation Focus
SAR Building Block for Lipophilic Pharmacophores
High computed lipophilicity and 2,4-dichlorophenyl motif
Binding assay or enzyme inhibition SAR
Alcohol and Amine Derivative Synthesis
Defined ketone reduction reactivity
Purity and identity of downstream products
Specialty Polymer and Liquid Crystal Precursor
Rigid aromatic core with flexible cyclohexyl ring
Material property reproducibility and consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl 2,4-dichlorophenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.